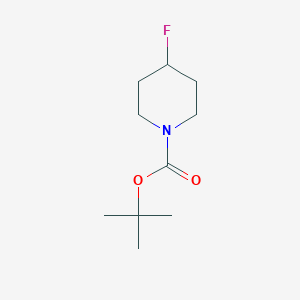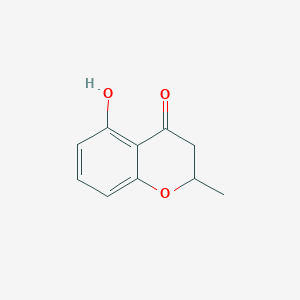
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents like thionyl chloride or phosphorus pentachloride.
Piperidin-4-ol Substitution: The chlorinated quinoxaline is reacted with piperidin-4-ol under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of large-scale reactors and purification techniques .
化学反応の分析
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Chloroquinoxalin-3-yl)piperidin-4-ol: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 3-position.
1-(3-Bromoquinoxalin-2-yl)piperidin-4-ol: This compound features a bromine atom instead of a chlorine atom at the 3-position.
1-(3-Chloroquinoxalin-2-yl)piperidin-4-methanol: This compound has a methanol group instead of a hydroxyl group at the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the quinoxaline and piperidin-4-ol moieties, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-12-13(17-7-5-9(18)6-8-17)16-11-4-2-1-3-10(11)15-12/h1-4,9,18H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJSMJSVFWPIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581407 |
Source


|
| Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-77-9 |
Source


|
| Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)


